![molecular formula C16H11FO B6374001 3-Fluoro-5-(naphthalen-2-yl)phenol, 95% CAS No. 1261893-83-7](/img/structure/B6374001.png)
3-Fluoro-5-(naphthalen-2-yl)phenol, 95%
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Overview
Description
3-Fluoro-5-(naphthalen-2-yl)phenol, 95% (3-FNP) is a synthetic molecule with a wide range of applications in the medical and scientific research fields. It is a colorless, crystalline solid that is soluble in common organic solvents. 3-FNP has been used in various laboratory experiments as a reagent, catalyst, and in the synthesis of other compounds. In addition, it has been used in a variety of biochemical and physiological studies due to its unique properties.
Scientific Research Applications
3-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 5-fluoro-2-naphthol. In addition, 3-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been used in catalytic reactions, such as the synthesis of 1,3-diarylpropane-1,3-diones and 1,3-diaryl-1,3-dioxanes. It has also been used in a variety of biochemical and physiological studies due to its unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(naphthalen-2-yl)phenol, 95% is not fully understood. However, it is believed to be a proton donor, with the ability to interact with other molecules and induce a variety of biochemical and physiological effects. Specifically, it is thought to interact with cell membranes and proteins, as well as with other molecules, such as DNA and RNA.
Biochemical and Physiological Effects
3-Fluoro-5-(naphthalen-2-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, it has been shown to have an effect on the metabolism of glucose, fat, and cholesterol. It has also been shown to have an effect on the expression of certain genes, as well as on the regulation of certain enzymes.
Advantages and Limitations for Lab Experiments
3-Fluoro-5-(naphthalen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, with a long shelf life, and it is relatively non-toxic. It is also relatively inexpensive and can be easily synthesized. However, there are some limitations to using 3-Fluoro-5-(naphthalen-2-yl)phenol, 95% in laboratory experiments. It is not soluble in water, so it must be used in organic solvents. In addition, it can be difficult to separate from its isomer, 5-fluoro-2-naphthol.
Future Directions
There are a number of potential future directions for 3-Fluoro-5-(naphthalen-2-yl)phenol, 95% research. One potential direction is the development of new synthesis methods for 3-Fluoro-5-(naphthalen-2-yl)phenol, 95%. Another potential direction is the development of new applications for 3-Fluoro-5-(naphthalen-2-yl)phenol, 95%, such as in drug delivery systems or in the synthesis of other compounds. Additionally, further research into the biochemical and physiological effects of 3-Fluoro-5-(naphthalen-2-yl)phenol, 95% could lead to new therapeutic applications for this molecule. Finally, further research into the mechanism of action of 3-Fluoro-5-(naphthalen-2-yl)phenol, 95% could lead to a better understanding of its effects and potential uses.
Synthesis Methods
3-Fluoro-5-(naphthalen-2-yl)phenol, 95% can be synthesized through a variety of methods. The most common method is a reaction between naphthalene-2-carboxylic acid and 3-fluorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 3-Fluoro-5-(naphthalen-2-yl)phenol, 95% and its isomer, 5-fluoro-2-naphthol, which can then be separated by column chromatography. Other methods, such as the reaction between 2-naphthol and 3-fluorophenol in the presence of an acid, such as hydrochloric acid, can also be used to synthesize 3-Fluoro-5-(naphthalen-2-yl)phenol, 95%.
properties
IUPAC Name |
3-fluoro-5-naphthalen-2-ylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-8-14(9-16(18)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWMLXFQFMFHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684328 |
Source
|
Record name | 3-Fluoro-5-(naphthalen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-83-7 |
Source
|
Record name | 3-Fluoro-5-(naphthalen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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